

optimizing umbralisib treatment duration

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Compound Focus: Umbralisib

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Efficacy & Safety Data Summary

The tables below summarize key efficacy and safety data from clinical trials to inform risk-benefit assessments.

Table 1: Summary of Umbralisib's Efficacy in Key Trials

Malignancy	Trial Description	Overall Response Rate (ORR)	Other Efficacy Outcomes	Citation
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| **MZL & FL** | Pivotal trial in R/R patients | **MZL: 49% FL: 43%** | Tumor reduction observed in 86.4% of patients in a related analysis. | [1] | | **CLL (KI-intolerant)** | Phase 2 trial in patients intolerant to prior BTK or PI3K inhibitors | Not Specified | **Median PFS: 23.5 months** 58% of patients were on **umbralisib** longer than their prior KI. | [2] | | **Various Lymphomas** | Integrated analysis of four Phase 1/2 trials (N=371) | Not Specified | Median treatment duration: **5.9 months**; 28.8% of patients received treatment for ≥ 12 months. | [3] |

Table 2: Incidence of Select Adverse Events from Integrated Safety Analysis (N=371)

Adverse Event	All Grades (%)	Grade ≥ 3 (%)	Citation
Diarrhea	52.3	7.3	[3]

Adverse Event	All Grades (%)	Grade ≥3 (%)	Citation
Any Serum ALT/AST Elevation	15-35 (across trials)	5-8	[4]
Increased Aminotransferases	Not Specified	5.7	[3]
Neutropenia	Not Specified	11.3	[3]
Non-infectious Colitis	2.4	Not Specified	[3]
Pneumonitis	1.1	Not Specified	[3]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended starting dose and schedule for umbralisib in clinical trials? The recommended phase 2 dose used in trials was **800 mg orally once daily with food** [4] [3] [1]. Treatment was typically continued until disease progression or unacceptable toxicity.

Q2: How should hepatotoxicity, a common adverse event, be monitored and managed?

- **Monitoring:** Conduct liver tests (ALT, AST) every 2-4 weeks for the first six months, and every 1-3 months thereafter [4].
- **Management:**
 - **Hold umbralisib** if ALT/AST elevations exceed **5 times the upper limit of normal (ULN)**.
 - **Resume** treatment at a reduced dose only after levels fall to normal, with careful monitoring.
 - **Permanently discontinue** for elevations >20x ULN or if jaundice/symptoms of liver injury appear [4].

Q3: Are there any novel combination strategies being explored to deepen response and allow for time-limited therapy? Yes, research has investigated "add-on" approaches. One study added **umbralisib** and ublituximab (U2) to ibrutinib in CLL patients with detectable minimal residual disease (MRD). The primary goal was to convert a continuous therapy into a time-limited one. This triplet regimen was administered until patients achieved undetectable MRD (U-MRD) or for a maximum of 24 cycles, after which they entered a treatment-free observation period [5].

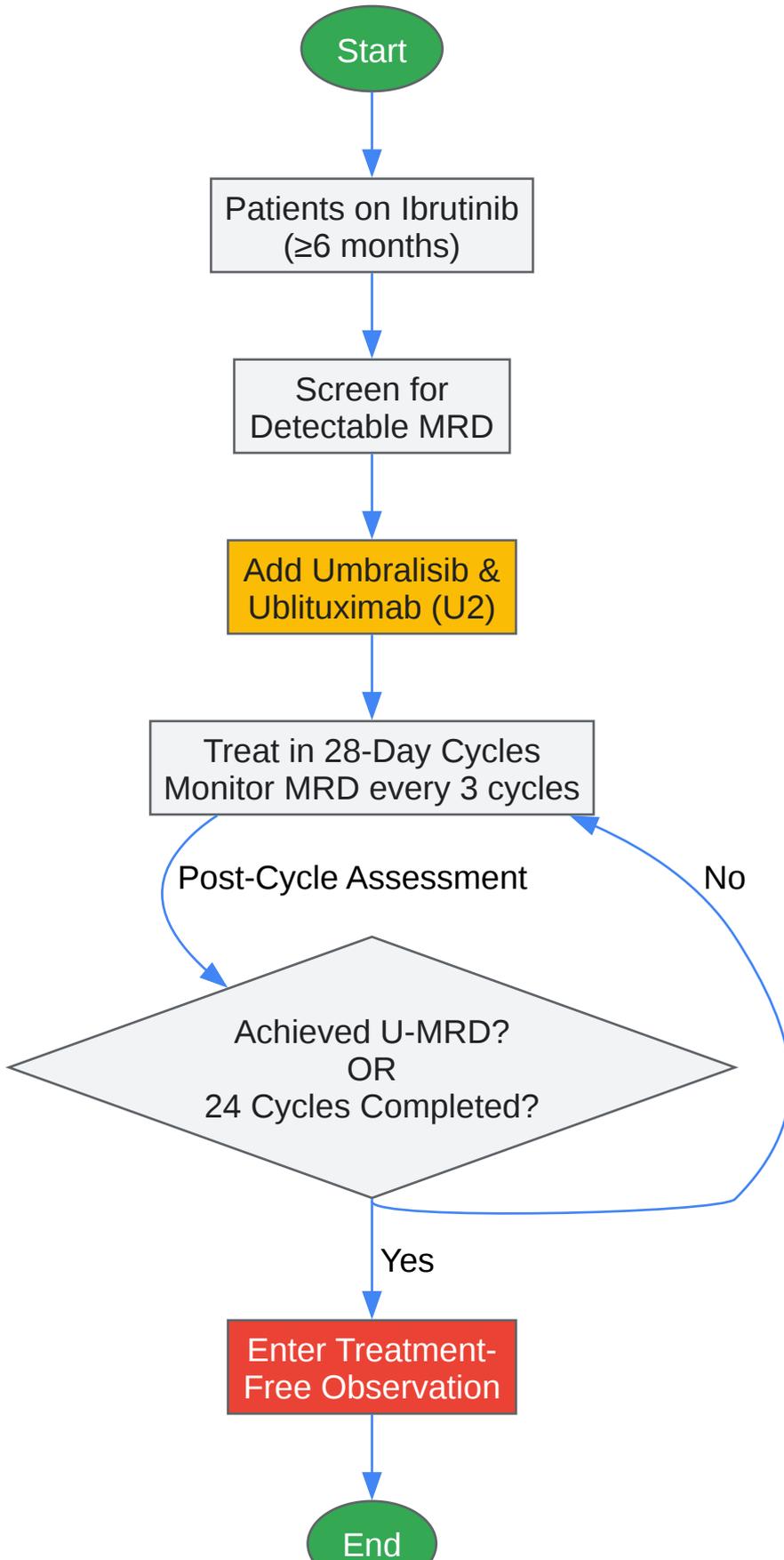
Experimental Protocols & Workflows

Protocol 1: Monitoring and Managing Hepatotoxicity in Preclinical/Clinical Studies *Objective:* To systematically identify and manage **umbralisib**-induced liver enzyme elevations. *Materials:* Animal models or human subjects, equipment for serum biochemistry. *Procedure:*

- **Baseline Measurement:** Obtain serum ALT/AST levels before initiating treatment.
- **Regular Monitoring:** Schedule blood draws for liver function tests as per the monitoring guideline (e.g., every 2-4 weeks initially) [4].
- **Data Analysis & Dose Modification:**
 - Plot ALT/AST levels over time.
 - Apply pre-defined dose modification rules based on the grade of elevation, including dose holds, reductions, or discontinuation [4].

Protocol 2: An "Add-On" Combination Therapy Workflow for MRD-Driven Treatment Duration This protocol outlines a strategy to optimize treatment duration by using MRD as a biomarker. The following diagram illustrates the workflow from a clinical trial where U2 was added to ibrutinib:

U2 Add-On MRD-Driven Therapy Workflow

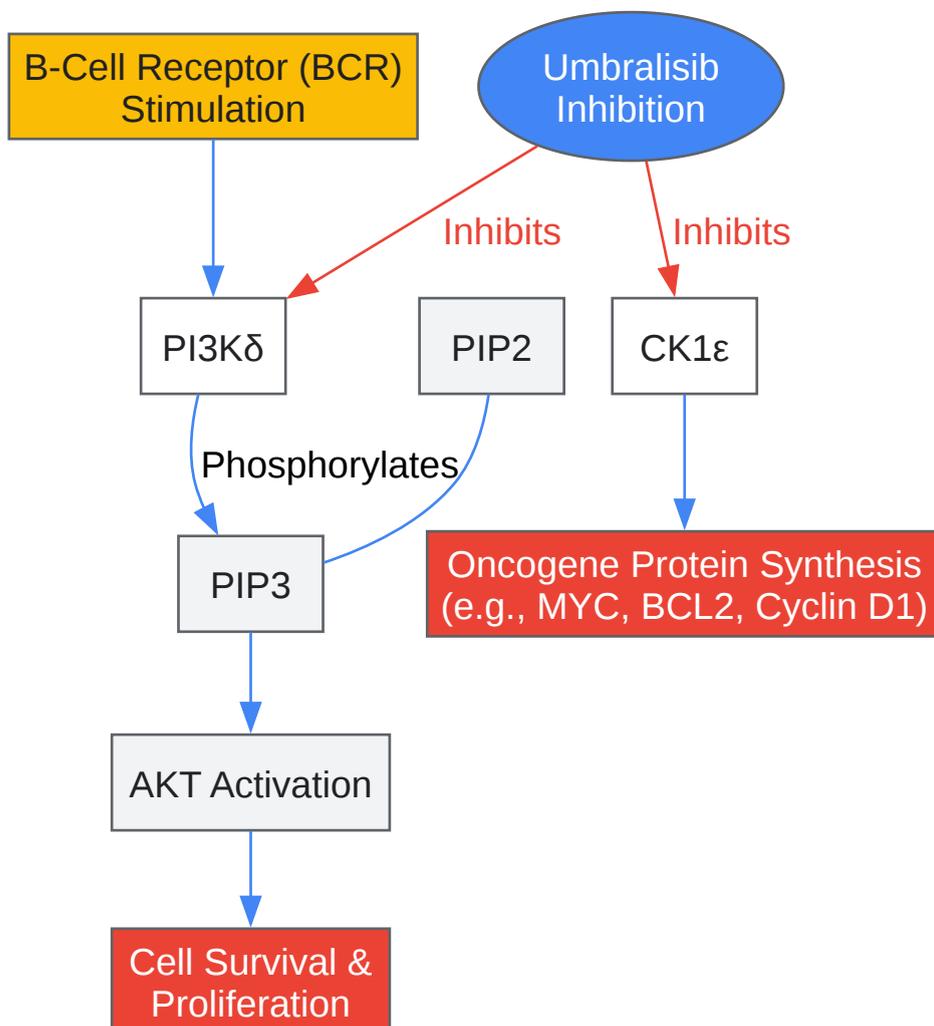


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Mechanism of Action & Signaling Pathway

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase-1 epsilon (CK1 ϵ) [4] [1]. This targeted mechanism disrupts critical survival and proliferation signals in malignant B-cells. The diagram below illustrates the key signaling pathways and the points of inhibition.

Umbralisib Dual Inhibition of PI3K δ and CK1 ϵ



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